Cyclopropylmethyl-hydrazine oxalate
Overview
Description
Cyclopropylmethyl-hydrazine oxalate is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. It is a hydrazine derivative with a cyclopropylmethyl group attached to the hydrazine moiety. The compound’s molecular formula is C6H12N2O4, and it has a molecular weight of 176.17048 g/mol .
Scientific Research Applications
Cyclopropylmethyl-hydrazine oxalate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropylmethyl-hydrazine oxalate typically involves the reaction of cyclopropylmethylamine with hydrazine hydrate, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Ensuring the product meets specified purity and quality standards.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl-hydrazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Reduced hydrazine derivatives.
Substitution Products: Various substituted hydrazine compounds.
Mechanism of Action
The mechanism by which cyclopropylmethyl-hydrazine oxalate exerts its effects involves interactions with molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to active sites or altering enzyme conformation.
Modulate Signaling Pathways: Affecting cellular processes and responses.
Induce Oxidative Stress: Through the generation of reactive oxygen species (ROS).
Comparison with Similar Compounds
Cyclopropylmethyl-hydrazine oxalate can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals.
Methylhydrazine: Utilized in rocket propellants and as a chemical intermediate.
Dimethylhydrazine: Employed in the production of polymers and as a reagent in organic synthesis.
Uniqueness: this compound is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other hydrazine derivatives.
Properties
IUPAC Name |
cyclopropylmethylhydrazine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C2H2O4/c5-6-3-4-1-2-4;3-1(4)2(5)6/h4,6H,1-3,5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCFAHTXIHEYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173992-09-9 | |
Record name | Hydrazine, (cyclopropylmethyl)-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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